molecular formula C12H13N2+ B183632 Pyridinium, 4-amino-1-(phenylmethyl)- CAS No. 137628-02-5

Pyridinium, 4-amino-1-(phenylmethyl)-

Cat. No. B183632
M. Wt: 185.24 g/mol
InChI Key: KHFPLJSUSKBXHP-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridinium, 4-amino-1-(phenylmethyl)-, also known as PAPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. PAPP is a pyridine derivative that contains an amino group and a phenylmethyl group, making it a versatile molecule for various applications. In

Mechanism Of Action

The mechanism of action of Pyridinium, 4-amino-1-(phenylmethyl)- is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in cell growth and survival. Pyridinium, 4-amino-1-(phenylmethyl)- has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, Pyridinium, 4-amino-1-(phenylmethyl)- can alter the expression of genes that are involved in cell growth and survival, leading to the induction of apoptosis in cancer cells. Pyridinium, 4-amino-1-(phenylmethyl)- has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and survival.

Biochemical And Physiological Effects

Pyridinium, 4-amino-1-(phenylmethyl)- has been shown to have various biochemical and physiological effects. In vitro studies have shown that Pyridinium, 4-amino-1-(phenylmethyl)- can induce apoptosis in cancer cells by activating caspases, which are enzymes that are involved in the process of programmed cell death. Pyridinium, 4-amino-1-(phenylmethyl)- has also been shown to inhibit the growth of cancer cells by blocking the cell cycle at the G1 phase. In vivo studies have shown that Pyridinium, 4-amino-1-(phenylmethyl)- can reduce the growth of tumors in mice, indicating its potential as a cancer treatment. Pyridinium, 4-amino-1-(phenylmethyl)- has also been shown to have neuroprotective effects by reducing oxidative stress and preventing the formation of beta-amyloid plaques.

Advantages And Limitations For Lab Experiments

One advantage of using Pyridinium, 4-amino-1-(phenylmethyl)- in lab experiments is its versatility. Pyridinium, 4-amino-1-(phenylmethyl)- can be used in various applications, such as cancer research and neurodegenerative disease research. Pyridinium, 4-amino-1-(phenylmethyl)- is also relatively easy to synthesize, making it accessible to researchers. However, one limitation of using Pyridinium, 4-amino-1-(phenylmethyl)- in lab experiments is its potential toxicity. Pyridinium, 4-amino-1-(phenylmethyl)- has been shown to be toxic to some cell lines, and its effects on normal cells are not fully understood. Therefore, caution should be taken when using Pyridinium, 4-amino-1-(phenylmethyl)- in lab experiments.

Future Directions

There are several future directions for research on Pyridinium, 4-amino-1-(phenylmethyl)-. One direction is to further investigate the mechanism of action of Pyridinium, 4-amino-1-(phenylmethyl)-. By understanding how Pyridinium, 4-amino-1-(phenylmethyl)- works at the molecular level, researchers can develop more effective treatments for cancer and neurodegenerative diseases. Another direction is to explore the potential of Pyridinium, 4-amino-1-(phenylmethyl)- as a therapeutic agent in other diseases, such as cardiovascular disease and diabetes. Finally, researchers can investigate the potential of Pyridinium, 4-amino-1-(phenylmethyl)- as a drug delivery system, as its unique properties make it a promising candidate for targeted drug delivery.
Conclusion
In conclusion, Pyridinium, 4-amino-1-(phenylmethyl)- is a pyridine derivative that has gained significant attention in scientific research due to its unique properties and potential applications. Pyridinium, 4-amino-1-(phenylmethyl)- has been shown to have promising applications in cancer research and neurodegenerative disease research. Its mechanism of action involves the inhibition of various enzymes and proteins that are involved in cell growth and survival. Pyridinium, 4-amino-1-(phenylmethyl)- has various biochemical and physiological effects, including the induction of apoptosis in cancer cells and the prevention of beta-amyloid plaque formation. While Pyridinium, 4-amino-1-(phenylmethyl)- has advantages in lab experiments, caution should be taken due to its potential toxicity. Future research on Pyridinium, 4-amino-1-(phenylmethyl)- should focus on understanding its mechanism of action, exploring its potential as a therapeutic agent in other diseases, and investigating its potential as a drug delivery system.

Synthesis Methods

The synthesis of Pyridinium, 4-amino-1-(phenylmethyl)- can be achieved through a multi-step process. The first step involves the reaction of 4-chloromethylpyridine with sodium azide to form 4-azidomethylpyridine. The second step involves the reduction of 4-azidomethylpyridine with sodium borohydride to form 4-aminomethylpyridine. The final step involves the reaction of 4-aminomethylpyridine with benzyl chloride to form Pyridinium, 4-amino-1-(phenylmethyl)-.

Scientific Research Applications

Pyridinium, 4-amino-1-(phenylmethyl)- has been extensively studied in scientific research due to its potential applications in various fields. One of the most promising applications of Pyridinium, 4-amino-1-(phenylmethyl)- is in the field of cancer research. Pyridinium, 4-amino-1-(phenylmethyl)- has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Pyridinium, 4-amino-1-(phenylmethyl)- has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Pyridinium, 4-amino-1-(phenylmethyl)- has been shown to protect neurons from oxidative stress and prevent the formation of beta-amyloid plaques, which are characteristic of Alzheimer's disease.

properties

IUPAC Name

1-benzylpyridin-1-ium-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-9,13H,10H2/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFPLJSUSKBXHP-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N2+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398471
Record name Pyridinium, 4-amino-1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridinium, 4-amino-1-(phenylmethyl)-

CAS RN

137628-02-5
Record name Pyridinium, 4-amino-1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.